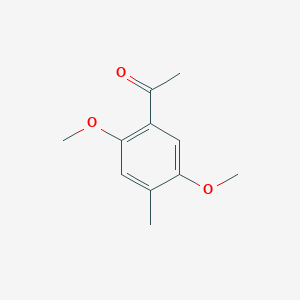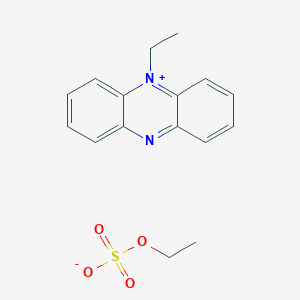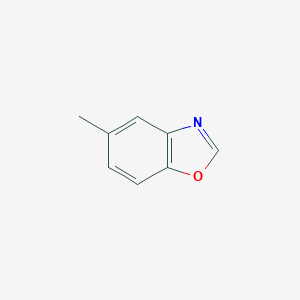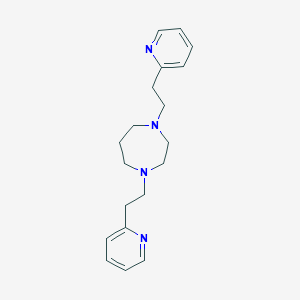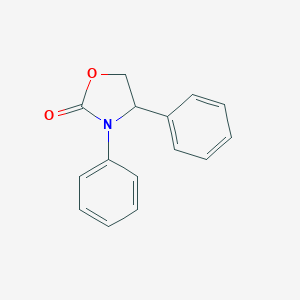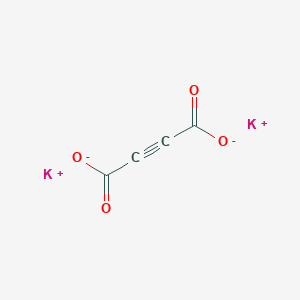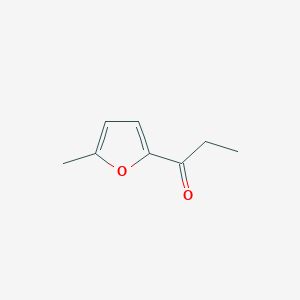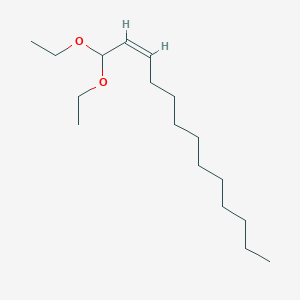
(Z)-1,1-Diethoxytridec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1-Diethoxytridec-2-ene is a chemical compound that belongs to the class of alkenes. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields.
Mechanism Of Action
The mechanism of action of (Z)-1,1-Diethoxytridec-2-ene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, such as isomerization and oxidation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (Z)-1,1-Diethoxytridec-2-ene are not well documented. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been used as a flavoring agent in food products.
Advantages And Limitations For Lab Experiments
One of the advantages of using (Z)-1,1-Diethoxytridec-2-ene in lab experiments is its availability. It is readily available and can be synthesized using various methods. However, its low reactivity and stability can limit its use in certain chemical reactions.
Future Directions
There are several future directions for the use of (Z)-1,1-Diethoxytridec-2-ene in scientific research. One potential application is in the development of new drugs. It can also be used as a starting material for the synthesis of novel compounds with potential biological activities. Moreover, it can be used in the development of new materials with unique properties.
In conclusion, (Z)-1,1-Diethoxytridec-2-ene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesis Methods
The synthesis of (Z)-1,1-Diethoxytridec-2-ene can be achieved through several methods. One of the most common methods involves the use of Wittig reaction. In this method, an aldehyde is reacted with a phosphonium ylide to produce the desired alkene. Other methods of synthesis include olefin metathesis, Grignard reaction, and reduction of ketones.
Scientific Research Applications
(Z)-1,1-Diethoxytridec-2-ene has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, particularly in the preparation of complex natural products. It has also been used as a starting material for the synthesis of biologically active compounds.
properties
CAS RN |
13043-66-8 |
|---|---|
Product Name |
(Z)-1,1-Diethoxytridec-2-ene |
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(Z)-1,1-diethoxytridec-2-ene |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17(18-5-2)19-6-3/h15-17H,4-14H2,1-3H3/b16-15- |
InChI Key |
DYLMMQAVDJNRKJ-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\C(OCC)OCC |
SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Canonical SMILES |
CCCCCCCCCCC=CC(OCC)OCC |
Other CAS RN |
13043-66-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



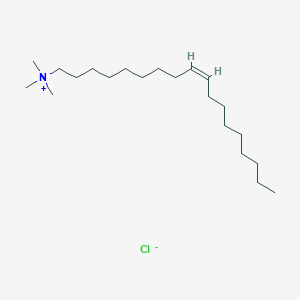
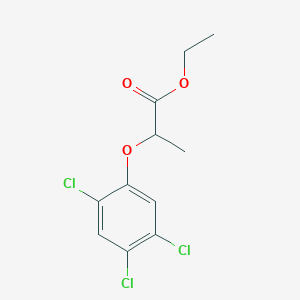
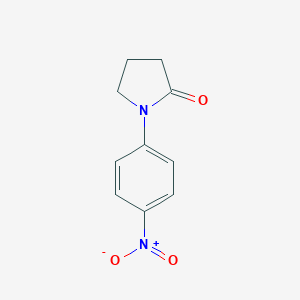
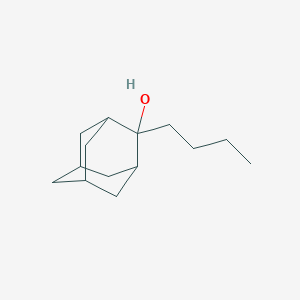
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
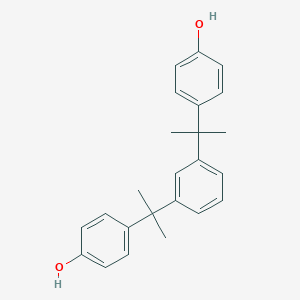
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
